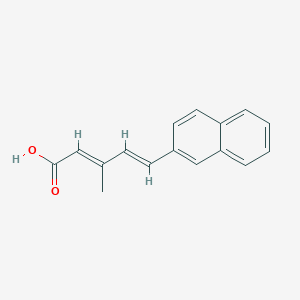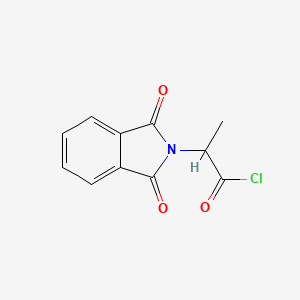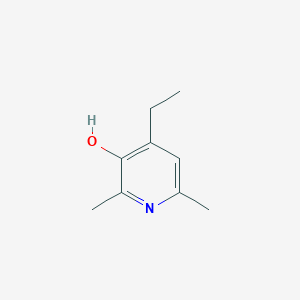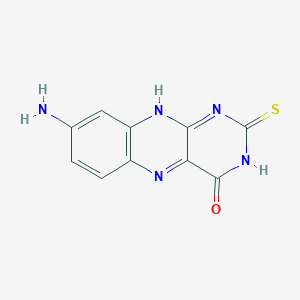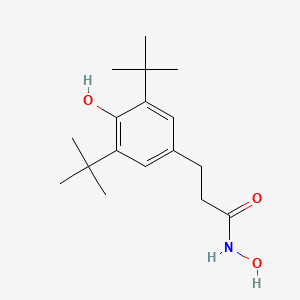
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide
Vue d'ensemble
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomarker of Human Exposure : 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, a related compound, is identified as a potential urinary biomarker for human exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. This discovery is significant in environmental science and technology, indicating prevalent human exposure to these antioxidants (Liu & Mabury, 2021).
Quantum-Chemical Studies for Biological Applications : Quantum-chemical calculations have been used to study the properties of related compounds in biological environments. This research is crucial for predicting the structure and properties of antioxidants in biological systems, enhancing our understanding of these compounds at a molecular level (Volod’kin et al., 2013), (Volod’kin et al., 2011).
Safety Evaluation in Food Contact Materials : The safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters has been evaluated, confirming no safety concern for consumers if used under specified conditions in food contact materials. This highlights its potential applications in the food industry (Flavourings, 2011).
Pharmaceutical Research : In medicinal chemistry, derivatives of this compound have been explored as novel farnesoid X receptor (FXR) antagonists, indicating its potential in developing new drugs (Song et al., 2015).
Antioxidant Synthesis and Process Improvement : Studies have focused on improving the synthesis process of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and raw material for other antioxidants, enhancing its production efficiency (Xiao-jian, 2010).
Environmental Impact Assessment : The environmental behavior of antioxidants like Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate has been assessed, providing insights into their environmental and toxicological impact. This is crucial for environmental risk analysis (Herrchen et al., 1997).
Biomedical Applications : Novel polymer conjugates with antioxidant activity have been synthesized for biomedical applications, highlighting the potential of these compounds in creating thermosensitive polymers for medical use (Sergeeva et al., 2014).
Cardioprotective Agents : Research in the field of medicinal chemistry has led to the discovery of potent malonyl-CoA decarboxylase inhibitors, indicating the role of related compounds in treating ischemic heart diseases (Cheng et al., 2006).
Solvatochromism and Anion Binding : Studies on substituted porphodimethenes reveal their solvatochromism and anion-binding properties, shedding light on their potential applications in sensing and electrochemistry (Nagpal et al., 2017).
Drug Design for Anticancer Agents : Functionalized amino acid derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, contributing to the development of new pharmaceuticals (Kumar et al., 2009).
Propriétés
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)12-9-11(7-8-14(19)18-21)10-13(15(12)20)17(4,5)6/h9-10,20-21H,7-8H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUCTSXFKMZLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,6R)-1-oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782343.png)
![(3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782350.png)
![(1S,7R)-3-(1-Methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782352.png)
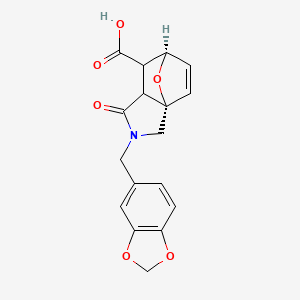
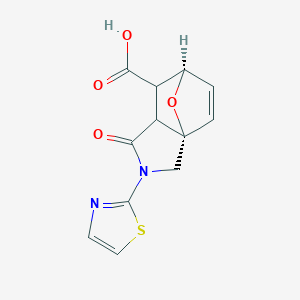

![(1S,7R)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782375.png)
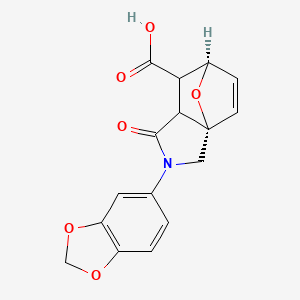
![(1S,7R)-4-oxo-3-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782382.png)
